5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid
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Overview
Description
5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a hex-4-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 2-methoxy-4-methylbenzyl chloride with hex-4-enoic acid in the presence of magnesium to form the Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired product.
Aldol Condensation: Another approach involves the aldol condensation of 2-methoxy-4-methylbenzaldehyde with hex-4-enal, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methylhex-4-enoic acid: Similar structure but lacks the methoxy and phenyl groups.
4-Methoxy-2-methylphenylacetic acid: Similar aromatic structure but with a different side chain.
Uniqueness
5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid is unique due to the combination of its methoxy, methyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143251-71-2 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(2-methoxy-4-methylphenyl)hex-4-enoic acid |
InChI |
InChI=1S/C14H18O3/c1-10-7-8-12(13(9-10)17-3)11(2)5-4-6-14(15)16/h5,7-9H,4,6H2,1-3H3,(H,15,16) |
InChI Key |
YHWRHFPPTKANAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CCCC(=O)O)C)OC |
Origin of Product |
United States |
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